molecular formula C12H9N3O2S B2365811 N-(2-methylbenzo[d]thiazol-6-yl)isoxazole-5-carboxamide CAS No. 941993-48-2

N-(2-methylbenzo[d]thiazol-6-yl)isoxazole-5-carboxamide

Cat. No. B2365811
CAS RN: 941993-48-2
M. Wt: 259.28
InChI Key: WRZLMGAGEQUVMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-methylbenzo[d]thiazol-6-yl)isoxazole-5-carboxamide” is a compound that belongs to the class of organic compounds known as isoxazoles . Isoxazoles are compounds containing an isoxazole moiety, which is a five-membered heterocyclic ring with three carbon atoms, one oxygen atom, and one nitrogen atom .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

Scientific Research Applications

Antibacterial and Antimicrobial Properties

A study on the design, synthesis, and QSAR studies of novel analogs related to the benzo[d]thiazol nucleus revealed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. This indicates the potential of N-(2-methylbenzo[d]thiazol-6-yl)isoxazole-5-carboxamide derivatives in developing new antibacterial agents (Palkar et al., 2017).

Environmental Applications

Research involving novel magnetic N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide nanoadsorbents has demonstrated effectiveness in removing Zn2+ and Cd2+ ions from industrial wastes. This showcases the compound's relevance in environmental cleanup and pollution control efforts (Zargoosh et al., 2015).

Antihypertensive Activity

Another study synthesized N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides, closely related to the structure of interest, and screened them for diuretic activity, finding promising candidates for antihypertensive treatments (Yar & Hasan Ansari, 2009).

Anticancer Activity

Compounds with structural similarities, featuring thiazole and isoxazole moieties, have been evaluated for their anticancer activities against various cancer cell lines, indicating the potential of such compounds in cancer therapy research (Ravinaik et al., 2021).

Future Directions

The future directions for “N-(2-methylbenzo[d]thiazol-6-yl)isoxazole-5-carboxamide” could involve further synthesis and evaluation of its biological activities. Given the promising anti-inflammatory activity of similar compounds, it could be worthwhile to explore its potential in this area .

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiazole derivatives, have been found to exhibit a wide range of biological activities . They have been used as antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets often depend on the exact structure of the compound and its functional groups.

Mode of Action

It’s worth noting that the thiazole ring, a key structural component of this compound, is known to interact with various biological targets through different mechanisms . The exact mode of action would depend on the specific biological target and the environmental context within the organism.

Biochemical Pathways

Thiazole derivatives have been found to impact a variety of biochemical pathways, often related to their biological targets . For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase enzymes, impacting the synthesis of prostaglandins and other mediators of inflammation .

Pharmacokinetics

The compound is a solid at room temperature, with a predicted melting point of 18713° C and a predicted boiling point of 4861° C at 760 mmHg . Its density is predicted to be 1.3 g/cm^3 . These properties could influence its absorption, distribution, metabolism, and excretion (ADME) in the body.

Result of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects would depend on the compound’s mode of action and its interaction with its biological targets.

Action Environment

For instance, the compound is stable at room temperature , suggesting that it could be stable in a variety of environmental conditions.

properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2S/c1-7-14-9-3-2-8(6-11(9)18-7)15-12(16)10-4-5-13-17-10/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZLMGAGEQUVMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.